Ethyl 3-hydroxy-1-azabicyclo[2.2.2]octane-3-carboxylate
Overview
Description
Ethyl 3-hydroxy-1-azabicyclo[222]octane-3-carboxylate is a bicyclic compound with a unique structure that includes a nitrogen atom within the ring systemThe molecular formula of this compound is C10H17NO3, and it has a molecular weight of 199.25 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 3-hydroxy-1-azabicyclo[2.2.2]octane-3-carboxylate typically involves the reaction of quinuclidine derivatives with ethyl chloroformate under basic conditions. The reaction proceeds through the formation of an intermediate, which is then hydrolyzed to yield the final product. The reaction conditions often include the use of a base such as sodium hydroxide or potassium carbonate, and the reaction is carried out at room temperature .
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure efficient mixing and temperature control. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the final compound in high purity .
Chemical Reactions Analysis
Types of Reactions
Ethyl 3-hydroxy-1-azabicyclo[2.2.2]octane-3-carboxylate undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid derivative.
Reduction: The ester group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.
Substitution: The nitrogen atom in the ring system can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide are commonly used.
Reduction: Lithium aluminum hydride or sodium borohydride are typical reducing agents.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of substituted quinuclidine derivatives.
Scientific Research Applications
Ethyl 3-hydroxy-1-azabicyclo[2.2.2]octane-3-carboxylate has several applications in scientific research:
Medicinal Chemistry: It serves as a building block for the synthesis of pharmaceutical compounds, particularly those targeting the central nervous system.
Organic Synthesis: It is used as an intermediate in the synthesis of complex organic molecules.
Biological Studies: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.
Mechanism of Action
The mechanism of action of ethyl 3-hydroxy-1-azabicyclo[2.2.2]octane-3-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The nitrogen atom in the ring system can form hydrogen bonds or ionic interactions with the active sites of enzymes, thereby modulating their activity. Additionally, the compound can interact with cell membranes, affecting their permeability and function .
Comparison with Similar Compounds
Similar Compounds
2-Azabicyclo[3.2.1]octane: Another bicyclic compound with a nitrogen atom in the ring system, known for its use in drug discovery.
8-Azabicyclo[3.2.1]octane: A scaffold found in tropane alkaloids, which are known for their biological activities.
Uniqueness
Ethyl 3-hydroxy-1-azabicyclo[2.2.2]octane-3-carboxylate is unique due to its specific ring structure and the presence of both a hydroxyl and an ester group.
Properties
IUPAC Name |
ethyl 3-hydroxy-1-azabicyclo[2.2.2]octane-3-carboxylate | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17NO3/c1-2-14-9(12)10(13)7-11-5-3-8(10)4-6-11/h8,13H,2-7H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FBZKUNAGFJRJJT-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1(CN2CCC1CC2)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17NO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501203204 | |
Record name | Ethyl 3-hydroxy-1-azabicyclo[2.2.2]octane-3-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501203204 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
199.25 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
6238-31-9 | |
Record name | Ethyl 3-hydroxy-1-azabicyclo[2.2.2]octane-3-carboxylate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=6238-31-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Ethyl 3-hydroxy-1-azabicyclo[2.2.2]octane-3-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501203204 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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